6-Bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine is a synthetic organic compound classified as a naphthyridine derivative. It possesses several halogen substituents, which significantly influence its chemical properties and biological activities. The compound's molecular formula is with a molecular weight of approximately 309.95 g/mol. It is recognized in various chemical databases under the CAS number 2074703-11-8 and has been noted for its potential applications in medicinal chemistry and organic synthesis .
The synthesis of 6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine typically involves multi-step reactions starting from simpler naphthyridine derivatives.
The molecular structure of 6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine can be represented by its SMILES notation: CC1=NC2=CC(F)=C(Br)N=C2C(Cl)=C1Cl.
The compound engages in various chemical reactions typical of halogenated aromatic compounds.
The mechanism of action for 6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine primarily relates to its biological activities, which may include antimicrobial and anticancer properties.
Research indicates that similar compounds exhibit significant biological activity against various pathogens and cancer cell lines, suggesting potential therapeutic applications .
The compound's melting point and boiling point are not extensively documented but are expected to align with similar naphthyridine derivatives.
6-bromo-3,4-dichloro-7-fluoro-2-methyl-1,5-naphthyridine has several scientific uses:
Through ongoing research and development, this compound may find broader applications in pharmaceuticals and agrochemicals due to its unique properties and reactivity profiles.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4